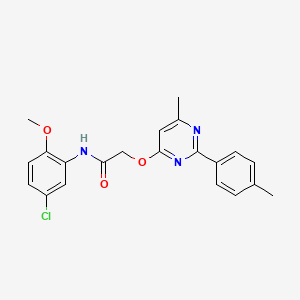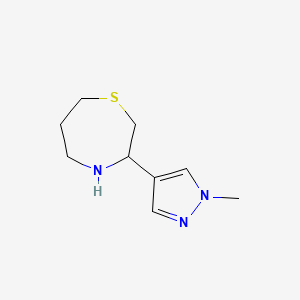![molecular formula C21H28N4O4S B2518014 Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476448-36-9](/img/structure/B2518014.png)
Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar chemical structures and their synthesis, which can be extrapolated to understand the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives starts from substituted 1,2-phenylenediamine and involves the introduction of a sulfanyl group . These methods suggest that the synthesis of Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate would also require multiple steps, including the formation of the triazole ring, introduction of the sulfanyl group, and attachment of the ethyl acetate moiety.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, the structures of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate were confirmed using 1H NMR, 13C NMR, IR, and MS . These techniques would also be applicable in confirming the structure of Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by their functional groups. For example, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives involves reactions between different arylidinemalononitrile derivatives and ethyl 2-(benzo[d]thazol-2-yl)acetate . This suggests that the Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate could also undergo reactions with various nucleophiles or electrophiles, depending on the presence of reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. While the papers provided do not directly discuss the properties of Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, they do describe the properties of structurally related compounds. For instance, the solubility, melting point, and stability of the synthesized compounds can be inferred from their functional groups and overall molecular architecture . The presence of the ethyl acetate group, for example, could affect the solubility of the compound in organic solvents.
科学的研究の応用
Cyclization of Triazole Derivatives
One of the significant applications of compounds similar to Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate involves the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These cyclization reactions are integral in synthesizing compounds with potential pharmacological properties. The study conducted by Maliszewska-Guz et al. (2005) on the cyclization of thiosemicarbazides derived from 4-methyl-4H-1,2,4-triazole-3-thiol and ethyl bromoacetate led to the formation of triazole-thione and thiadiazole derivatives, showcasing the compound's relevance in synthesizing pharmacologically interesting molecules. The investigation into their pharmacological effects, particularly on the central nervous system in mice, highlights the compound's potential utility in scientific research applications beyond basic chemical transformations (Maliszewska-Guz et al., 2005).
Synthesis of Quinoline Derivatives
Another application involves the synthesis of quinoline derivatives, as demonstrated by Pokhodylo and Obushak (2019). They utilized a reaction involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. The subsequent oxidation and treatment with sodium hydride led to the formation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate. This methodology underscores the compound's role in constructing complex quinoline structures, which are crucial in medicinal chemistry for their diverse biological activities (Pokhodylo & Obushak, 2019).
Synthesis of Thiazolo-Pyridine Carboxylates
Furthermore, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, as researched by Mohamed (2021), highlights another critical application. The compounds were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in ethanol/triethylamine solutions. This process illustrates the compound's utility in creating thiazolo-pyridine carboxylates, which are valuable in the development of new pharmaceuticals due to their potential biological activities (Mohamed, 2021).
特性
IUPAC Name |
ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-29-19(26)14-30-21-24-23-18(25(21)16-7-5-4-6-8-16)13-22-20(27)15-9-11-17(28-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCDPBDJGYRLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)




![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)
![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
